1-((3,4-Dimethoxyphenyl)sulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid
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Overview
Description
1-((3,4-Dimethoxyphenyl)sulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a sulfonyl group attached to a tetrahydropyridine ring and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3,4-Dimethoxyphenyl)sulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the sulfonylation of a tetrahydropyridine derivative with 3,4-dimethoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-((3,4-Dimethoxyphenyl)sulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups into less oxidized forms.
Substitution: The sulfonyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-((3,4-Dimethoxyphenyl)sulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((3,4-Dimethoxyphenyl)sulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The compound may also interact with cellular pathways, affecting processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-((3,4-Dimethoxyphenyl)sulfonyl)pyridine-3-carboxylic acid
- 1-((3,4-Dimethoxyphenyl)sulfonyl)-2,3,4,5-tetrahydropyridine-3-carboxylic acid
Uniqueness
1-((3,4-Dimethoxyphenyl)sulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid is unique due to its specific combination of functional groups and ring structure
Properties
Molecular Formula |
C14H17NO6S |
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Molecular Weight |
327.35 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-3,6-dihydro-2H-pyridine-5-carboxylic acid |
InChI |
InChI=1S/C14H17NO6S/c1-20-12-6-5-11(8-13(12)21-2)22(18,19)15-7-3-4-10(9-15)14(16)17/h4-6,8H,3,7,9H2,1-2H3,(H,16,17) |
InChI Key |
OSMKQKLUYAHDNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC=C(C2)C(=O)O)OC |
Origin of Product |
United States |
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